Butoxy(trimethyl)stannane

Description

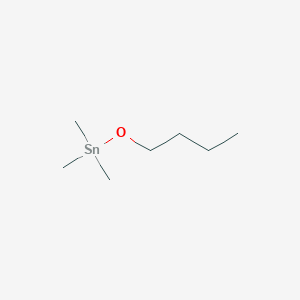

Butoxy(trimethyl)stannane, with the chemical formula (CH₃)₃Sn-O-C₄H₉, is an organotin compound characterized by a trimethyltin group bonded to a butoxy moiety. This compound falls under the broader class of tetraorganotin derivatives, which are widely utilized in industrial applications such as polymer stabilization, catalysis, and organic synthesis . Its structure combines the electrophilic tin center with a lipophilic butoxy chain, influencing its solubility in organic solvents and reactivity in cross-coupling or transesterification reactions.

Properties

CAS No. |

64109-22-4 |

|---|---|

Molecular Formula |

C7H18OSn |

Molecular Weight |

236.93 g/mol |

IUPAC Name |

butoxy(trimethyl)stannane |

InChI |

InChI=1S/C4H9O.3CH3.Sn/c1-2-3-4-5;;;;/h2-4H2,1H3;3*1H3;/q-1;;;;+1 |

InChI Key |

VLFFYXJCTVNCTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO[Sn](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butoxy(trimethyl)stannane typically involves the reaction of butyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:

BuLi+Me3SnCl→BuSnMe3+LiCl

where BuLi is butyl lithium and Me is a methyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Butoxy(trimethyl)stannane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride.

Substituting agents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can yield a variety of organotin compounds with different functional groups .

Scientific Research Applications

Butoxy(trimethyl)stannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: Organotin compounds, including this compound, are studied for their potential biological activities, including antifungal and antibacterial properties.

Medicine: Research is ongoing into the potential use of organotin compounds in medicinal chemistry, particularly for their anticancer properties.

Industry: It is used in the production of various materials, including polymers and coatings

Mechanism of Action

The mechanism of action of butoxy(trimethyl)stannane involves the formation of tin-carbon bonds, which are key intermediates in many organic reactions. The compound can act as a radical initiator, facilitating the formation of carbon-centered radicals that can undergo further reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the other reactants involved .

Comparison with Similar Compounds

Table 1: Alkoxy Chain Effects on Organotin Compounds

| Compound | Alkoxy Group | Boiling Point (°C)* | Solubility (Polar vs. Non-polar) | Reactivity (Relative) |

|---|---|---|---|---|

| Methoxy(trimethyl)stannane | Methoxy | ~150 | High polar affinity | High |

| This compound | Butoxy | ~220 | Moderate | Moderate |

| tert-Butoxy(trimethyl)stannane | tert-Butoxy | ~240 | Low polar affinity | Low |

*Estimated values based on analogous compounds.

Metal-Substituted Analogs: Tin vs. Lead

This compound can be compared to lead-based analogs, such as tert-butyl(trimethyl)plumbane [(CH₃)₃Pb-O-C(CH₃)₃], identified in . Key differences include:

- Toxicity : Lead compounds exhibit significantly higher neurotoxicity and environmental persistence compared to tin derivatives, leading to stricter regulatory restrictions .

- Reactivity : Tin centers are less electronegative than lead, favoring milder reaction conditions in catalytic applications.

- Applications: While lead compounds were historically used as fuel additives (e.g., tetraethyllead), organotin compounds like this compound are prioritized in modern polymer stabilization due to safer profiles.

Table 2: Tin vs. Lead Alkoxy Compounds

| Compound | Metal | Toxicity (EPA Class) | Common Applications | Stability in Air |

|---|---|---|---|---|

| This compound | Tin | Moderate | Polymer catalysts, stabilizers | Oxidizes slowly |

| tert-Butyl(trimethyl)plumbane | Lead | High | Obsolete fuel additives | Rapid oxidation |

Functional Group Variations: Haloalkoxy Derivatives

highlights haloalkoxy groups (R-O- with halogenated alkyl chains), which differ from butoxy in electronic and steric properties. For example:

- Chlorothis compound : The electron-withdrawing chlorine atom increases the tin center’s electrophilicity, enhancing reactivity in SN2 reactions but reducing thermal stability.

- Fluorothis compound: Fluorine’s small size and high electronegativity improve oxidative stability but may limit solubility in non-fluorinated solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.